molecular formula C7H7FN2O B2818335 N-(3-Fluoropyridin-2-YL)acetamide CAS No. 1260791-07-8

N-(3-Fluoropyridin-2-YL)acetamide

Cat. No.: B2818335
CAS No.: 1260791-07-8
M. Wt: 154.144
InChI Key: RWTCJRYIUQRYIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoropyridin-2-YL)acetamide typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature . This reaction yields 2-fluoro-3-bromopyridine, which can then be converted to this compound through subsequent reactions.

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C) . These methods ensure high yields and purity, making them suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoropyridin-2-YL)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated or arylated derivatives of this compound .

Mechanism of Action

The mechanism of action of N-(3-Fluoropyridin-2-YL)acetamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Uniqueness

N-(3-Fluoropyridin-2-YL)acetamide is unique due to the specific positioning of the fluorine atom and the acetamide group, which confer distinct chemical and biological properties. Compared to other fluoropyridines, it exhibits different reactivity and selectivity in chemical reactions, making it a valuable compound for specialized applications .

Properties

IUPAC Name

N-(3-fluoropyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c1-5(11)10-7-6(8)3-2-4-9-7/h2-4H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTCJRYIUQRYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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